2-(2-Methoxyacetamido)pyridine-4-boronic acid pinacol ester
Overview
Description
2-(2-Methoxyacetamido)pyridine-4-boronic acid pinacol ester is a boronic ester derivative that has garnered significant interest in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyacetamido)pyridine-4-boronic acid pinacol ester typically involves the reaction of 2-(2-Methoxyacetamido)pyridine-4-boronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include mild temperatures and the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyacetamido)pyridine-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the boronic ester into a boronic acid or other oxidized forms.
Reduction: Reduction reactions can modify the ester group or other functional groups present in the molecule.
Substitution: The boronic ester can participate in substitution reactions, particularly in Suzuki–Miyaura coupling.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for Suzuki–Miyaura coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling typically results in the formation of biaryl compounds .
Scientific Research Applications
2-(2-Methoxyacetamido)pyridine-4-boronic acid pinacol ester has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Methoxyacetamido)pyridine-4-boronic acid pinacol ester primarily involves its role as a boronic ester in Suzuki–Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process is facilitated by the stability and reactivity of the boronic ester group .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyridine-4-boronic acid pinacol ester: This compound is similar in structure but has an amino group instead of a methoxyacetamido group.
Phenylboronic acid pinacol ester: Another boronic ester commonly used in Suzuki–Miyaura coupling.
Uniqueness
2-(2-Methoxyacetamido)pyridine-4-boronic acid pinacol ester is unique due to its specific functional groups, which provide distinct reactivity and stability compared to other boronic esters. This makes it particularly valuable in the synthesis of complex organic molecules .
Properties
IUPAC Name |
2-methoxy-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BN2O4/c1-13(2)14(3,4)21-15(20-13)10-6-7-16-11(8-10)17-12(18)9-19-5/h6-8H,9H2,1-5H3,(H,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BICIVICGRFNJIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)NC(=O)COC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701131277 | |
Record name | 2-Methoxy-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701131277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1285530-33-7 | |
Record name | 2-Methoxy-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1285530-33-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701131277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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